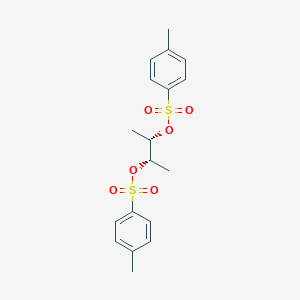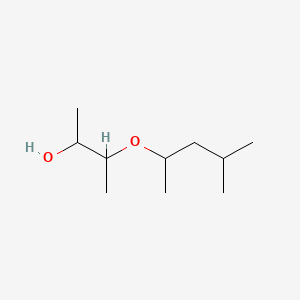
3-(1,3-Dimethylbutoxy)-2-butanol
Übersicht
Beschreibung
3-(1,3-Dimethylbutoxy)-2-butanol is a chemical compound that is commonly used in scientific research. It is also known as DMDBB or 3-(1,3-dimethylbutyl)-2-butanol. This compound is used in various fields of research, including biochemistry, pharmacology, and toxicology. It is a colorless liquid that has a mild odor and is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dimethylbutoxy)-2-butanol is not fully understood. However, it is believed to interact with the hydrophobic regions of membrane proteins, which stabilizes their structure. This interaction also helps in the formation of a lipid bilayer, which is essential for the proper functioning of cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, which is a neurotransmitter that is important for the proper functioning of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1,3-Dimethylbutoxy)-2-butanol in lab experiments is its ability to stabilize membrane proteins. This makes it easier to study these proteins and determine their structure. However, one limitation of using DMDBB is that it can interact with other compounds and interfere with the results of experiments. Therefore, it is important to use this compound carefully and in the appropriate concentrations.
Zukünftige Richtungen
There are several future directions for the use of 3-(1,3-Dimethylbutoxy)-2-butanol in scientific research. One area of interest is the study of ion channels and their role in diseases such as Alzheimer's and Parkinson's. DMDBB could be used to study the structure and function of these channels, which could lead to the development of new treatments for these diseases. Another area of interest is the use of DMDBB in the study of membrane proteins involved in drug transport. This could lead to the development of more effective drugs that can be delivered to specific cells or tissues.
Conclusion:
In conclusion, this compound is a valuable compound that has many applications in scientific research. It is commonly used to stabilize membrane proteins and study their structure and function. DMDBB has many advantages, including its ability to interact with hydrophobic regions of membrane proteins and its solubility in water and organic solvents. However, it is important to use this compound carefully and in appropriate concentrations to avoid interfering with the results of experiments. There are many future directions for the use of DMDBB in scientific research, including the study of ion channels and drug transport.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dimethylbutoxy)-2-butanol has been extensively used in scientific research due to its unique properties. It is commonly used in the study of membrane proteins, which are essential components of cell membranes. DMDBB is used to stabilize membrane proteins, which helps in their crystallization and structure determination. This compound is also used in the study of ion channels, which are important for the transmission of signals in the nervous system.
Eigenschaften
IUPAC Name |
3-(4-methylpentan-2-yloxy)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-7(2)6-8(3)12-10(5)9(4)11/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJIEBREECLIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




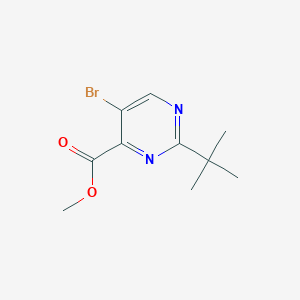
![[3-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B3282207.png)

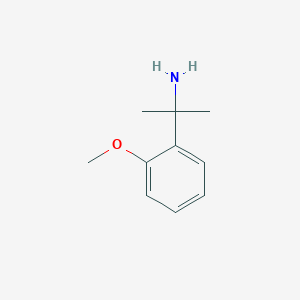
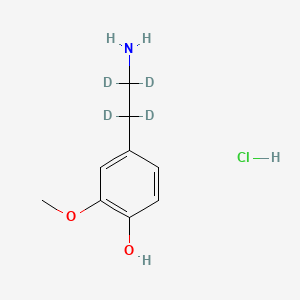
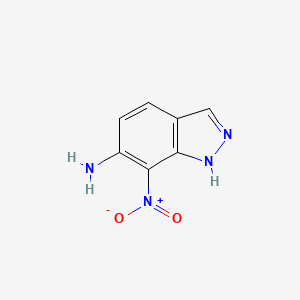
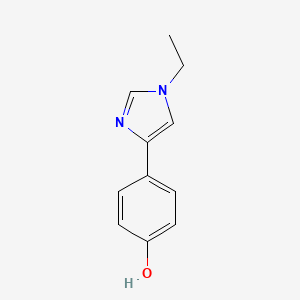
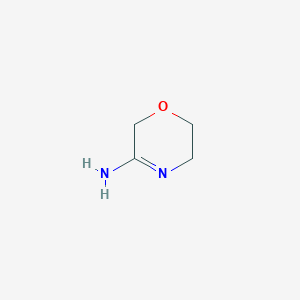
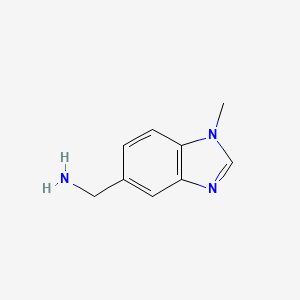
![1-[3-(Aminomethyl)phenyl]ethanone](/img/structure/B3282274.png)
![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3282279.png)
